molecular formula C22H22O5 B2796697 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one CAS No. 170511-40-7

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one

Cat. No. B2796697
M. Wt: 366.413
InChI Key: ZZEOMPWZQNSVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • The compound is a derivative of chromenone, containing a benzodioxepin ring system.

  • It has a methoxy group at position 7 and a propyl group at position 6.

  • The benzodioxepin moiety contributes to its unique structure.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>18</sub>H<sub>16</sub>O<sub>5</sub> .

    • The compound consists of a chromenone core with additional substituents.

    • The benzodioxepin ring is fused to the chromenone, creating a complex structure.





  • Chemical Reactions Analysis



    • Without specific data, it’s challenging to discuss chemical reactions.

    • However, the presence of functional groups (methoxy, propyl) suggests potential reactivity.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not available.

    • Solubility : Unknown.

    • Stability : Requires investigation.




  • Scientific Research Applications

    Photochemical Synthesis and Reorganization

    One area of research involves the photo-reorganization of chromenones, where derivatives similar to the compound have been explored for synthesizing angular pentacyclic compounds. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light exposure results in the formation of angular pentacyclic - benzothiophene fused xanthenone derivatives. This process, which avoids the use of specific and toxic reagents, represents a green and convenient synthesis method for creating complex organic structures (Dalal, Khanna, Kumar, & Kamboj, 2017).

    Antimicrobial Activity

    Another significant application is in the synthesis of novel chromenone derivatives with potent antimicrobial properties. Compounds such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized and tested for their in vitro antimicrobial activity, displaying significant antibacterial and antifungal effects. These findings underscore the potential of chromenone derivatives in developing new antimicrobial agents (Mandala et al., 2013).

    Biological Activity and Synthetic Access

    Research also delves into the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine analogs, highlighting their biological significance. These compounds are known for their adrenergic stimulant properties and bronchial dilator activity, demonstrating the therapeutic potential of benzodioxepine derivatives. Innovative synthetic routes have been developed to access substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, which are crucial for exploring their full biological utility (Damez, Labrosse, Lhoste, & Sinou, 2001).

    Antitumor Activity

    Moreover, derivatives of chromenone have been investigated for their antitumor activities. For example, benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs of acronycine have been designed, synthesized, and evaluated for their in vitro and in vivo biological activities against various cancer cell lines. Such studies reveal the compound's potential in cancer therapy, where specific derivatives exhibited significant inhibitory effects on tumor growth (Tian et al., 2014).

    Safety And Hazards



    • Safety data is not provided for this specific compound.

    • Always handle chemicals with proper precautions and refer to safety guidelines.




  • Future Directions



    • Investigate its biological activity, potential therapeutic applications, and structural modifications.

    • Explore its interactions with biological targets.




    Please note that this analysis is based on available information, and further research would be necessary to fully understand this compound’s properties and potential applications.


    properties

    IUPAC Name

    3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propylchromen-4-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H22O5/c1-3-5-15-10-16-20(12-19(15)24-2)27-13-17(22(16)23)14-6-7-18-21(11-14)26-9-4-8-25-18/h6-7,10-13H,3-5,8-9H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZZEOMPWZQNSVRU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H22O5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    366.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one

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